Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase. It was designed based on the structure of N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and QSAR predictions.
Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. This compound demonstrates significant antitumor effects, particularly in a Karpas-422 xenograft model. Its efficacy and selectivity make it a promising candidate for B-cell lymphoma treatment and is currently undergoing phase I clinical trials.
Compound Description: This series of compounds represent a novel class of Glycine Transporter-1 (GlyT1) inhibitors. These inhibitors were designed and synthesized to target GlyT1, and their in vivo efficacy has been established.
Compound Description: VC-004, specifically its active (R)-isomer, serves as a muscarinic antagonist. Although it effectively visualizes muscarinic receptors in the brain, VC-004 lacks selectivity for the M2-subtype.
Compound Description: This series of compounds, designed as carboxamide and thiourea derivatives of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one, were synthesized and evaluated for their anticholinesterase activities. Notably, some compounds demonstrated potent acetylcholinesterase (AChE) inhibitory activity.
Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor, exhibiting strong inhibitory activity against both wild-type cKIT and the T670I gatekeeper mutant. This compound effectively inhibits c-KIT mediated signaling pathways, induces apoptosis, and suppresses tumor growth in GISTs cancer cell lines and xenograft mouse models.
Compound Description: LNP023 is a selective and orally bioavailable factor B inhibitor discovered through high-throughput screening and structure-based optimization. Its inhibitory activity targets the alternative pathway of the complement system, making it a potential therapeutic candidate for diseases like age-related macular degeneration, PNH, aHUS, and various glomerular diseases. LNP023 is currently undergoing clinical evaluation for several AP-mediated conditions.
Compound Description: LDK378 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor designed to address the limitations of the first-generation ALK inhibitor TAE684. It demonstrates substantial antitumor activity in ALK-positive cancer patients and is currently undergoing Phase 1 and Phase 2 clinical trials. Crystalline forms of LDK378 were developed to enhance its bioavailability compared to the salt form. These crystalline forms, characterized by specific x-ray powder diffraction indices and infrared radiation absorption bands, exhibit improved pharmacokinetic properties. Notably, these forms demonstrate a threefold increase in plasma concentration, indicating superior bioavailability compared to the salt form, and they possess good solubility, making them suitable for developing drugs for treating ALK-mediated disorders.
Compound Description: PF-04455242 is a high-affinity antagonist selective for the κ-opioid receptor (KOR) with potential applications in treating depression and addiction disorders. It exhibits high affinity for human, rat, and mouse KOR while demonstrating lower affinity for human μ-opioid receptors and negligible affinity for δ-opioid receptors. PF-04455242 was discovered through a parallel chemistry approach combined with physicochemical property design. Its potency and selectivity were validated using in vitro and in vivo models. This compound successfully entered phase 1 clinical trials and demonstrated target engagement in healthy volunteers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.